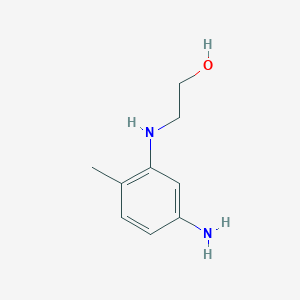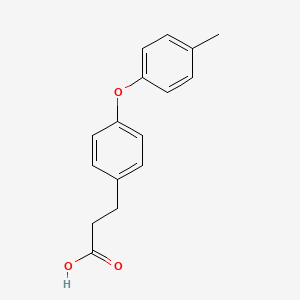
4-氨基-4-苯基环己酮
描述
4-Amino-4-phenylcyclohexan-1-one, also known as APCH or 4-APCH, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a synthetic derivative of ketamine and is commonly used in scientific research due to its potential as an NMDA receptor antagonist.
科学研究应用
合成与表征
4-氨基-4-苯基环己酮及其衍生物在有机合成领域得到了广泛探讨。该化合物已被用于合成各种曼尼希碱。例如,一项研究详细描述了从4-甲基环己酮和苯胺与4-甲基苯甲醛反应中合成一种新的曼尼希碱,具体为(2R)-4-甲基-2-((S)(苯胺)(对甲苯)甲基)环己酮。该化合物使用一系列物理化学工具进行了表征,包括FT-IR、1H-、13C-NMR、质谱、元素分析和熔点测定 (Hussein & Yousif, 2021)。
催化
该化合物也是催化研究的焦点。一项研究利用从(R)-1-苯乙胺合成的o-二甲苯基型1,4-氨基醇作为手性配体,用于对苯甲醛进行对二乙基锌的对映选择性加成。这个过程导致了(S)-1-苯基-1-丙醇的高对映选择性形成,因为立有氨基的手性苄碳控制了立体化学结果。当使用从(R)-1-(1-苯乙基)吡咯烷和环己酮衍生的衍生物时,观察到最高的催化活性 (Asami et al., 2015)。
制药研究中的构建块
值得注意的是,4-氨基-4-苯基环己酮及其衍生物被认为是制药研究中至关重要的构建块。它们被合成并研究其在药物发现和开发中的潜力。例如,1-氨基-4,4-二氟环己酸,是药理学相关的1-氨基环己酸的氟化类似物,被设计并合成,其对构象、亲脂性、酸度和荧光性质的影响得到了广泛研究。该化合物被提议用于各种实际应用 (Mykhailiuk et al., 2013)。
属性
IUPAC Name |
4-amino-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNHEUAANNGFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607352 | |
| Record name | 4-Amino-4-phenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-phenylcyclohexan-1-one | |
CAS RN |
95261-39-5 | |
| Record name | 4-Amino-4-phenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


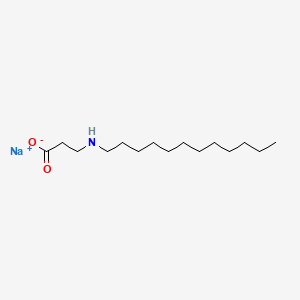
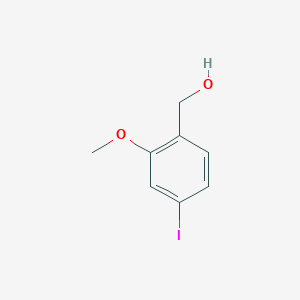





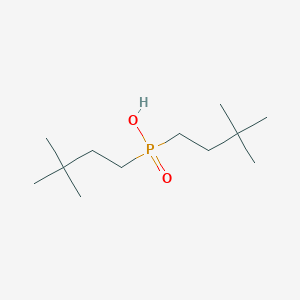
![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)
